(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione
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Overview
Description
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other conditions. This particular compound is notable for its unique chemical structure, which includes two chlorine atoms and a dihydro-1H-1,4-benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and o-phenylenediamine.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Chlorination: The resulting intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazepine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted benzodiazepine derivatives, each with potentially different pharmacological properties.
Scientific Research Applications
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studies often explore its interactions with biological targets, such as GABA receptors.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing sedative and anxiolytic effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione is unique due to its specific chemical structure, which includes two chlorine atoms that may contribute to its distinct pharmacological profile. Its synthesis and reactivity also differ from other benzodiazepines, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,13H,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVOEFASMHBFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C(=O)N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54699-91-1 |
Source
|
Record name | 7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054699911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-CHLORO-5-(2-CHLOROPHENYL)-4,5-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,3-DIONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E88956SKOE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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